2-[(4-Chlorophenyl)selanyl]but-2-enal
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Overview
Description
2-[(4-Chlorophenyl)selanyl]but-2-enal is an organoselenium compound characterized by the presence of a selenyl group attached to a butenal structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)selanyl]but-2-enal typically involves the reaction of 4-chlorophenylselenol with but-2-enal under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the selenyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)selanyl]but-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the selenyl group to selenides or diselenides.
Substitution: The selenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-[(4-Chlorophenyl)selanyl]but-2-enal has several scientific research applications:
Biology: The compound’s potential antioxidant properties are explored in biological studies.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)selanyl]but-2-enal involves its interaction with molecular targets through the selenyl group. This group can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)selanyl]but-2-enal
- 2-[(4-Methylphenyl)selanyl]but-2-enal
- 2-[(4-Nitrophenyl)selanyl]but-2-enal
Uniqueness
2-[(4-Chlorophenyl)selanyl]but-2-enal is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties.
Properties
CAS No. |
82453-97-2 |
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Molecular Formula |
C10H9ClOSe |
Molecular Weight |
259.60 g/mol |
IUPAC Name |
2-(4-chlorophenyl)selanylbut-2-enal |
InChI |
InChI=1S/C10H9ClOSe/c1-2-9(7-12)13-10-5-3-8(11)4-6-10/h2-7H,1H3 |
InChI Key |
UFLDQTVEBKCORR-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C=O)[Se]C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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